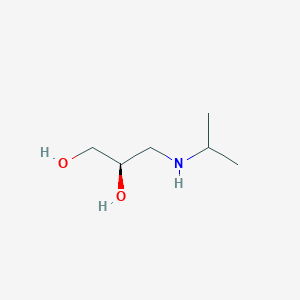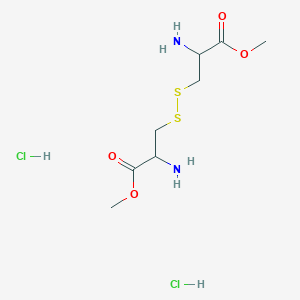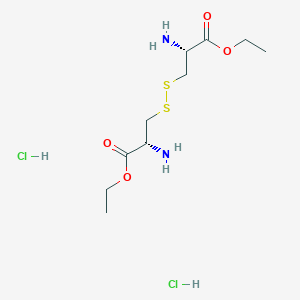![molecular formula C13H18O4 B556908 [4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid CAS No. 101268-32-0](/img/structure/B556908.png)
[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid: is an organic compound with the molecular formula C13H18O4 It is characterized by a phenoxy group attached to an acetic acid moiety, with a hydroxy-methylbutyl substituent on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid typically involves the reaction of 4-hydroxyphenoxyacetic acid with 3-methyl-3-buten-1-ol under acidic or basic conditions. The reaction proceeds through the formation of an ether linkage between the phenoxy group and the hydroxy-methylbutyl group. The reaction conditions may vary, but common methods include:
Acid-catalyzed etherification: Using sulfuric acid or hydrochloric acid as a catalyst.
Base-catalyzed etherification: Using sodium hydroxide or potassium hydroxide as a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch reactors: Where the reactants are mixed and allowed to react over a specified period.
Continuous flow reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions: [4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group (if formed) can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; sulfonation using sulfur trioxide or chlorosulfonic acid; halogenation using bromine or chlorine.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of derivatives:
Catalysis: Employed as a ligand in catalytic reactions.
Biology:
Enzyme studies: Used as a substrate or inhibitor in enzyme kinetics studies.
Cell signaling: Investigated for its role in modulating cell signaling pathways.
Medicine:
Drug development: Explored for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Polymer production: Used as a monomer or additive in the production of specialty polymers.
Agriculture: Investigated for its potential as a plant growth regulator.
Mechanism of Action
The mechanism of action of [4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy-methylbutyl group may interact with enzymes or receptors, modulating their activity. The phenoxyacetic acid moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes such as gene expression, signal transduction, and metabolic pathways.
Comparison with Similar Compounds
4-(3-Hydroxy-3-methylbutyl)phenol: Lacks the acetic acid moiety.
4-(3-Methylbutyl)phenoxyacetic acid: Lacks the hydroxy group.
4-Hydroxyphenoxyacetic acid: Lacks the hydroxy-methylbutyl group.
Uniqueness: [4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid is unique due to the presence of both the hydroxy-methylbutyl group and the phenoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(3-hydroxy-3-methylbutyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-13(2,16)8-7-10-3-5-11(6-4-10)17-9-12(14)15/h3-6,16H,7-9H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFGIKRJLHVCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)OCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427235 |
Source


|
| Record name | [4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101268-32-0 |
Source


|
| Record name | [4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
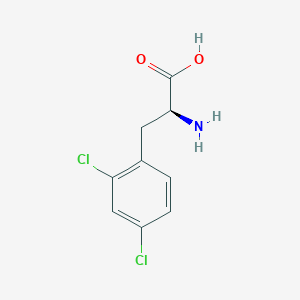
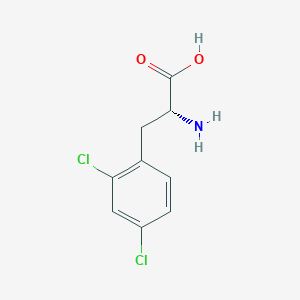
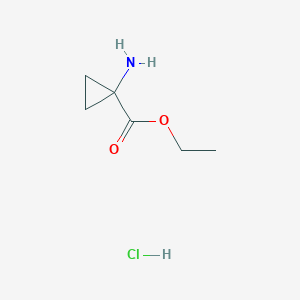
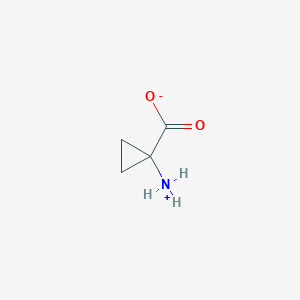
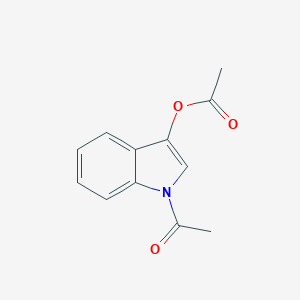
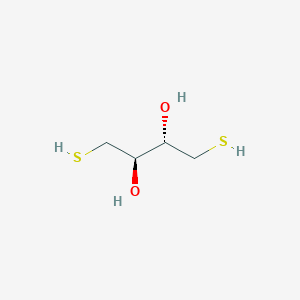
![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)
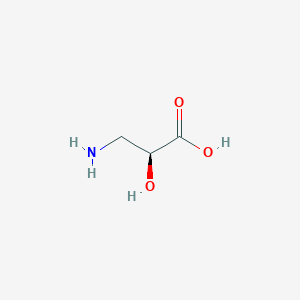
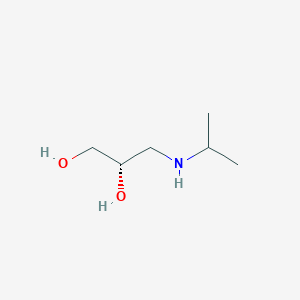
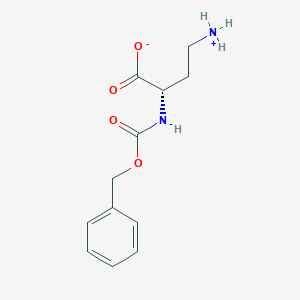
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)
